

# biosynthesis pathway of Calendulaglycoside B

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## Compound Focus: Calendulaglycoside B

CAS No.: 126577-19-3

Cat. No.: S2690641

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## Chemical Profile and Classification

**Calendulaglycoside B** is an oleanane-type **triterpene saponin**, a class of compounds known for their bioactive properties [1] [2]. The table below summarizes its core chemical characteristics:

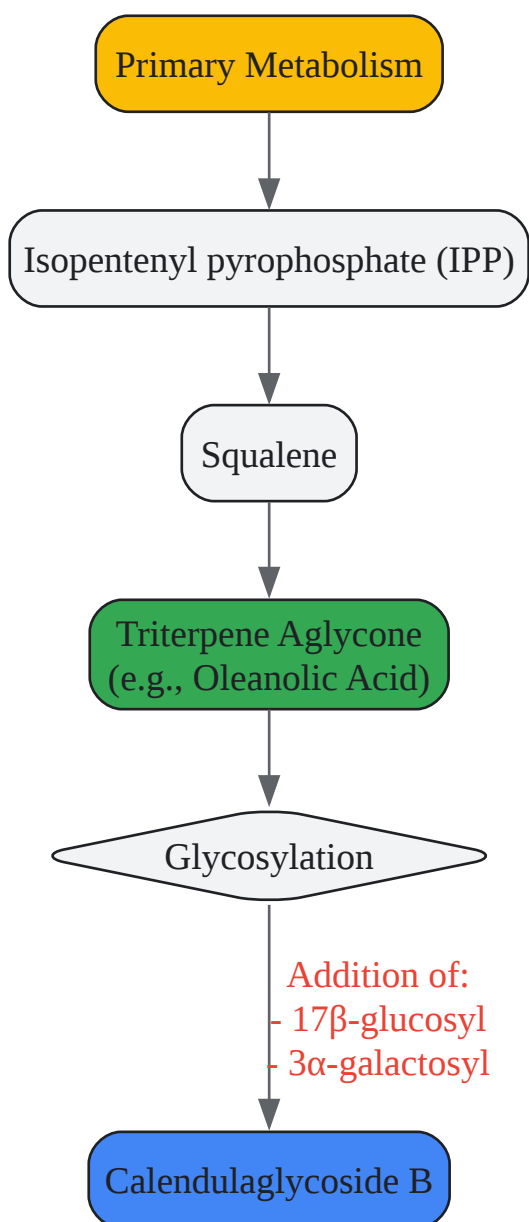
Property	Description
IUPAC Name	Information not explicitly available in search results.
Chemical Formula	C <sub>48</sub> H <sub>76</sub> O <sub>19</sub> [3]
Classification	Triterpene saponin (Oleanane-type) [2]
Main Aglycone	Oleanolic acid [1]
Sugar Moieties	Characteristic 17 $\beta$ -glucosyl and carboxylic 3 $\alpha$ -galactosyl groups [4]

## Biosynthetic Origin and Research Context

The biosynthesis of **Calendulaglycoside B** follows the triterpene saponin pathway. Its aglycone (non-sugar portion) is derived from **oleanolic acid**, a common triterpene scaffold in *Calendula officinalis* [1]. The bioactive form is created when this aglycone is glycosylated, or attached to specific sugar groups.

Research indicates that the **17 $\beta$ -glucosyl** and **carboxylic 3 $\alpha$ -galactosyl I moieties** are critical for its biological activity. These specific sugar units are responsible for high electrostatic interactions with molecular targets, such as the SARS-CoV-2 main protease (Mpro), as demonstrated in molecular docking and dynamics simulation studies [4].

The following diagram illustrates the general logical relationship in triterpene saponin biosynthesis and the specific structural features of **Calendulaglycoside B** that confer its activity.



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## Analytical and Experimental Methodologies

For researchers aiming to isolate, identify, or study **Calendulaglycoside B**, the following advanced chromatographic and spectrometric techniques are employed:

- **Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-PDA-HRMS):** This is a key methodology for metabolomic studies of *Calendula officinalis*. Typical parameters involve a **BEH C18 column (2.1 × 100 mm, 1.7 μm)** with a gradient elution using 0.1% formic acid in water and acetonitrile. Detection is achieved via a high-resolution mass spectrometer like a **Q Exactive Orbitrap** operating in negative or positive ionisation mode, scanning an *m/z* range of 150-2000 [5].
- **Molecular Docking and Dynamics Simulations:** To investigate the compound's mechanism of action, *in silico* studies are performed. The protocol includes:
  - **Molecular Docking:** Comparing the binding score and pose of **Calendulaglycoside B** (and its analogs) against a target protein (e.g., SARS-CoV-2 Mpro) relative to a known co-crystallized inhibitor [4].
  - **Molecular Dynamics (MD) Simulation:** Running a **100 ns MD simulation** to evaluate the stability of the compound-protein complex and validate the docking results over time [4].

## Research Implications and Future Directions

The specific structural features of **Calendulaglycoside B** establish a promising **Structure-Activity Relationship (SAR)**. The essential role of its 17β-glucosyl and 3α-galactosyl groups provides a clear directive for the design of new triterpene-based drug candidates targeting specific proteases [4]. Furthermore, the compound's concentration in the plant is influenced by cultivar and flower part, with **tubular flowers containing significantly higher levels** of triterpenoid glycosides compared to ligulate flowers [5]. This is a critical consideration for sourcing raw material.

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## References

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